6-Bromo-8-fluoroquinazolin-4-amine is a heterocyclic compound belonging to the quinazoline family, characterized by the presence of bromine and fluorine atoms. This compound has garnered significant interest due to its unique chemical properties and potential applications in various scientific fields, particularly in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 242.05 g/mol .
6-Bromo-8-fluoroquinazolin-4-amine falls under the category of amine compounds and is classified as a quinazoline derivative. This classification is significant as it determines the compound's reactivity and potential biological interactions.
The synthesis of 6-Bromo-8-fluoroquinazolin-4-amine typically involves several steps, often starting from simpler quinazoline derivatives. One common method includes the reaction of 6-bromo-8-fluoroquinazoline with amine groups under basic conditions.
The molecular structure of 6-Bromo-8-fluoroquinazolin-4-amine features a quinazoline ring system with bromine and fluorine substituents at specific positions:
This configuration contributes to its chemical reactivity and biological properties.
Key structural data includes:
6-Bromo-8-fluoroquinazolin-4-amine can undergo various chemical reactions:
The mechanism of action for 6-Bromo-8-fluoroquinazolin-4-amine involves its interaction with biological macromolecules, particularly enzymes. Research indicates that this compound may act as an enzyme inhibitor, affecting pathways relevant in cancer and microbial resistance.
6-Bromo-8-fluoroquinazolin-4-amine has several scientific uses:
The synthesis of 6-bromo-8-fluoroquinazolin-4-amine relies on sequential functionalization of the quinazoline core. A representative pathway begins with ortho-substituted benzoic acid derivatives, proceeding through cyclization, halogenation, and amination stages. As demonstrated in Aurora kinase inhibitor synthesis, 2-amino-4-fluorobenzoic acid serves as the primary precursor, reacting with phenyl isothiocyanate to form a thiourea intermediate. Subsequent cyclization yields the 8-fluoroquinazolin-4-one scaffold [7]. Bromination is then achieved using N-bromosuccinimide (NBS) under radical conditions (AIBN catalyst, CCl₄ reflux), introducing bromine at position 6 with 62% yield . The final amination employs aqueous ammonia in THF at 60°C for nucleophilic displacement, achieving 70% yield .
Table 1: Multi-Step Synthesis of 6-Bromo-8-fluoroquinazolin-4-amine
Step | Reaction | Reagents/Conditions | Key Intermediate | Yield |
---|---|---|---|---|
1 | Cyclization | Phenyl isothiocyanate, EtOH, reflux | 8-Fluoro-3-phenylquinazolin-4(3H)-one | 78% |
2 | Bromination | NBS, AIBN, CCl₄, reflux | 6-Bromo-8-fluoro-3-phenylquinazolin-4(3H)-one | 62% |
3 | Amination | NH₃ (aq), THF, 60°C | 6-Bromo-8-fluoroquinazolin-4-amine | 70% |
Regioselective halogen introduction demands precise control of electronic and steric factors. Fluorine is typically incorporated early via ortho-fluoroanthranilic acid derivatives, leveraging the fluorine atom’s strong electron-withdrawing properties to direct electrophilic bromination. As shown in Aurora A kinase inhibitor synthesis, bromination at position 6 occurs ortho to fluorine due to enhanced ring activation [7]. Optimization studies reveal NBS in dimethylformamide (DMF) at 0°C→RT provides superior regioselectivity over bromine in acetic acid (yield: 85% vs. 60%) . For late-stage fluorination, Deoxo-Fluor or Selectfluor can replace chlorine at position 6, though yields remain suboptimal (<50%) [7].
Table 2: Halogenation Methods Comparison
Method | Conditions | Regioselectivity | Yield | Advantages |
---|---|---|---|---|
NBS (Radical) | AIBN, CCl₄, reflux | Moderate (C6) | 62% | Compatibility with electron-deficient rings |
NBS (Electrophilic) | DMF, 0°C→RT | High (C6) | 85% | Enhanced ortho-directing effect of fluorine |
Br₂/AcOH | AcOH, 50°C | Low | 60% | Low cost |
Cyclization constitutes the pivotal step for quinazoline ring formation. Anthranilic acid derivatives serve as universal precursors: 2-amino-4-fluorobenzoic acid reacts with formamide or urea at 130°C via the Niementowski reaction, forming 8-fluoroquinazolin-4(3H)-one . Alternative routes use N-acyl anthranilic acids cyclized with primary amines (e.g., aniline) under acidic conditions. Microwave-assisted Niementowski synthesis significantly enhances efficiency, reducing reaction time from 6 hours to 25 minutes while improving yields to >90% . For 3-substituted variants, cyclization with triethyl orthoformate in ionic liquids ([BMIm]BF₄) at 80°C yields 3,4-dihydroquinazolin-4-ones, which are subsequently oxidized [10].
Table 3: Cyclization Precursors and Outcomes
Precursor | Cyclizing Agent | Conditions | Product | Yield |
---|---|---|---|---|
2-Amino-4-fluorobenzoic acid | Urea | PPA, 130°C, 3 hr | 8-Fluoroquinazolin-4(3H)-one | 78% |
N-Formyl anthranilic acid | Aniline | PPA, 120°C, 4 hr | 3-Phenylquinazolin-4(3H)-one | 82% |
2-Aminobenzonitrile | ortho-Formate | [BMIm]BF₄, I₂, 80°C | 4-Aminoquinazoline | 88% |
Amination efficiency hinges on solvent polarity and catalyst selection. Polar aprotic solvents (DMF, DMSO) facilitate nucleophilic displacement by enhancing ammonia nucleophilicity, while aprotic solvents (THF, acetonitrile) minimize side reactions. For 4-chloro-6-bromo-8-fluoroquinazoline amination, DMF at 60°C achieves 92% conversion vs. 75% in THF . Catalytic approaches include:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: